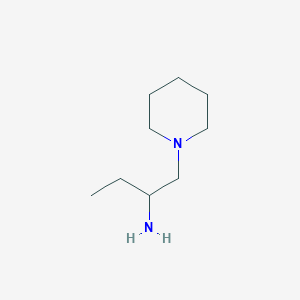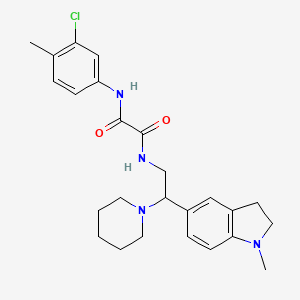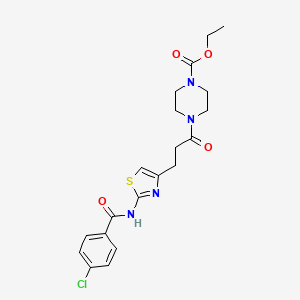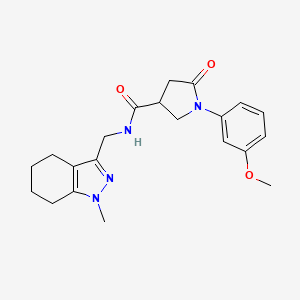
1-Piperidin-1-ylmethyl-propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidin-1-ylmethyl-propylamine is a chemical compound with the CAS Number: 62453-97-8 . It has a molecular weight of 156.27 .
Molecular Structure Analysis
The molecular structure of 1-Piperidin-1-ylmethyl-propylamine is represented by the linear formula C9H20N2 . The Inchi Code for this compound is 1S/C9H20N2/c1-2-9(10)8-11-6-4-3-5-7-11/h9H,2-8,10H2,1H3 .Physical And Chemical Properties Analysis
The boiling point of 1-Piperidin-1-ylmethyl-propylamine is 85/18 Torr . Other physical and chemical properties like density, melting point, and flash point are not available in the retrieved data .Wissenschaftliche Forschungsanwendungen
- Piperidine derivatives exhibit promising anticancer activity. Researchers have investigated their role in inhibiting tumor growth and metastasis . Further studies are needed to explore specific mechanisms and optimize their efficacy.
- Piperidines have been explored as potential antiviral agents. Their structural diversity allows for targeted modifications to enhance antiviral activity against specific viruses . For instance, some derivatives have shown activity against HIV and influenza viruses.
- The piperidine scaffold has been utilized in designing antimalarial drugs. Researchers have synthesized derivatives with improved pharmacokinetic properties and efficacy against Plasmodium species .
- Piperidine-based compounds have demonstrated antimicrobial properties. They may serve as leads for developing novel antibiotics or antifungal agents . Their activity against drug-resistant strains is an area of interest.
- Piperidine derivatives have potential as analgesics and anti-inflammatory drugs. Researchers have explored their effects on pain pathways and inflammation-related pathways . Optimization of selectivity and safety profiles remains crucial.
- Piperidine-containing compounds have been investigated for their role in neurological disorders. Some derivatives exhibit anti-Alzheimer’s activity by modulating neurotransmitter systems . Additionally, certain piperidines show antipsychotic properties, making them relevant for mental health research .
Anticancer Potential
Antiviral Agents
Antimalarial Compounds
Antimicrobial Agents
Analgesics and Anti-Inflammatory Agents
Neurological Disorders (Anti-Alzheimer and Antipsychotic)
Safety and Hazards
Zukünftige Richtungen
Piperidine derivatives, such as 1-Piperidin-1-ylmethyl-propylamine, have significant roles in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on the development of novel synthesis methods and the exploration of new therapeutic applications for piperidine derivatives.
Wirkmechanismus
Mode of Action
It’s possible that the compound interacts with its targets in a way that induces changes at the molecular or cellular level .
Biochemical Pathways
It’s plausible that the compound could influence a variety of pathways, given the complexity and potential versatility of its structure .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets within the body .
Result of Action
It’s likely that the compound could induce a variety of effects, depending on its specific targets and mode of action .
Action Environment
Environmental factors could potentially influence the action, efficacy, and stability of “1-Piperidin-1-ylmethyl-propylamine”. Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its targets .
Eigenschaften
IUPAC Name |
1-piperidin-1-ylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-9(10)8-11-6-4-3-5-7-11/h9H,2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQRJXYTQMTWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1CCCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidin-1-ylmethyl-propylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2565762.png)
![2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2565763.png)
![Methyl 5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B2565766.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenylmethoxybenzoate](/img/structure/B2565768.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B2565771.png)





![N-[2-(4-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2565781.png)
![4-[(6-Methylpyrimidin-4-yl)amino]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2565783.png)